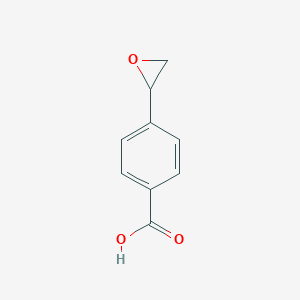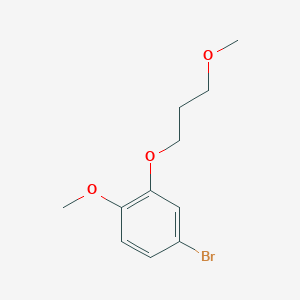![molecular formula C7H13NOS B168595 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- CAS No. 165261-13-2](/img/structure/B168595.png)
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-
Übersicht
Beschreibung
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-, commonly known as 'MTSET' is a synthetic compound that has gained popularity in scientific research due to its unique properties. It is a sulfhydryl-specific reagent that has the ability to modify proteins and peptides by targeting specific cysteine residues. In
Wissenschaftliche Forschungsanwendungen
MTSET has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET can modify cysteine residues in proteins, which allows researchers to study the role of specific cysteine residues in protein function. It has also been used to investigate the structure and function of ion channels, enzymes, and receptors.
Wirkmechanismus
MTSET is a sulfhydryl-specific reagent that reacts with cysteine residues in proteins. The reaction involves the formation of a covalent bond between the thiol group of cysteine and the methylthio group of MTSET. This modification can lead to changes in protein structure and function.
Biochemische Und Physiologische Effekte
MTSET has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of ion channels, enzymes, and receptors. MTSET has been shown to modify the activity of potassium channels, which play a critical role in regulating membrane potential and neurotransmitter release. It has also been shown to modify the activity of G protein-coupled receptors, which are involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
MTSET has several advantages for lab experiments. It is a highly specific reagent that can target specific cysteine residues in proteins. It is also relatively easy to use and can be added directly to protein samples. However, MTSET has some limitations. It can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. It can also have off-target effects, which can complicate data analysis.
Zukünftige Richtungen
There are several future directions for research involving MTSET. One area of interest is the development of new sulfhydryl-specific reagents that can target specific cysteine residues in proteins. Another area of interest is the use of MTSET in the study of protein-protein interactions. MTSET can be used to modify cysteine residues in one protein, which can then be used to study the interaction with another protein. Finally, there is interest in the use of MTSET in drug discovery. MTSET can be used to identify potential drug targets by modifying cysteine residues in proteins that are involved in disease processes.
Conclusion:
In conclusion, MTSET is a sulfhydryl-specific reagent that has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET has been shown to have a variety of biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research involving MTSET, including the development of new sulfhydryl-specific reagents and the use of MTSET in drug discovery.
Eigenschaften
CAS-Nummer |
165261-13-2 |
|---|---|
Produktname |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- |
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NOS/c1-6-7(2-4-9-6)8-3-5-10-7/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
OPFPLXAEUOBWQR-UHFFFAOYSA-N |
SMILES |
CC1C2(CCO1)NCCS2 |
Kanonische SMILES |
CC1C2(CCO1)NCCS2 |
Andere CAS-Nummern |
165261-13-2 |
Piktogramme |
Irritant |
Synonyme |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-Methyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

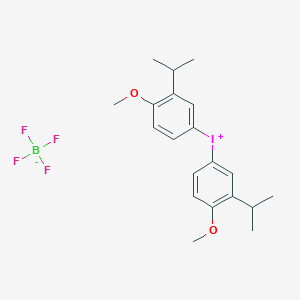
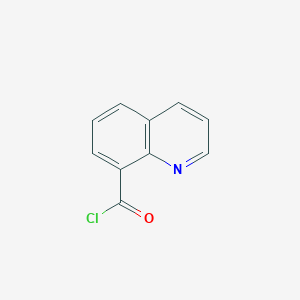
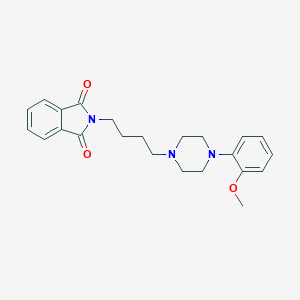
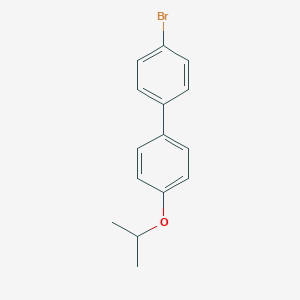
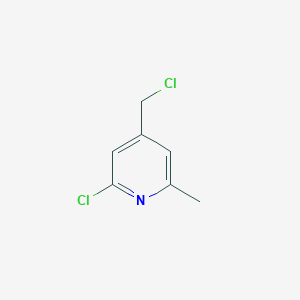
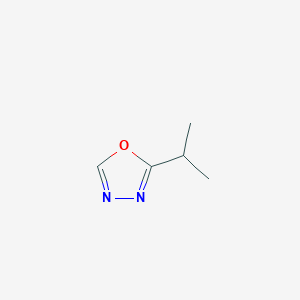
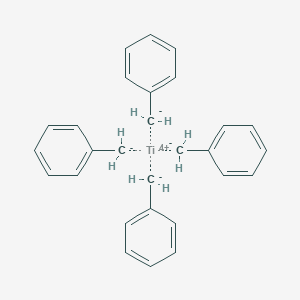
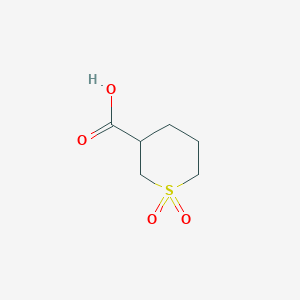
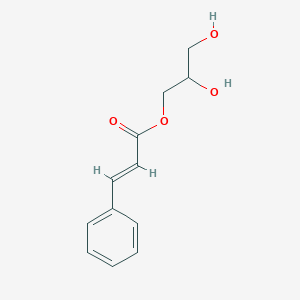
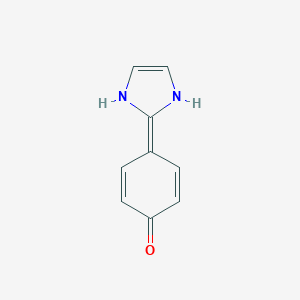
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)

